

2-(Aminomethyl)phenol hydrochloride experimental protocol.

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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol
hydrochloride

CAS No.: 61626-91-3

Cat. No.: B112843

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Application Note & Protocol: [2-\(Aminomethyl\)phenol Hydrochloride\[1\]](#)

Abstract

2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), also known as 2-Hydroxybenzylamine HCl or 2-HOBA, is a privileged scaffold in both organic synthesis and drug discovery. Chemically, it serves as a robust precursor for Salen-type ligands and benzoxazine monomers. Biologically, it has emerged as a potent scavenger of reactive dicarbonyl species (isolevuglandins), showing promise in treating hypertension, atherosclerosis, and neurodegenerative disorders. This guide provides a validated protocol for its synthesis via salicylaldehyde reduction, critical handling data for the hygroscopic salt, and a standard operating procedure (SOP) for its derivatization into Schiff base ligands.

Introduction & Chemical Identity

Unlike its isomer 2-aminophenol, where the amine is directly attached to the aromatic ring, 2-(aminomethyl)phenol features a benzylic amine. This structural distinction renders the amine

significantly more basic and nucleophilic, while the phenolic hydroxyl remains available for hydrogen bonding or metal coordination.

- IUPAC Name: **2-(Aminomethyl)phenol hydrochloride**
- Common Names: 2-Hydroxybenzylamine HCl, 2-HOBA
- Molecular Formula: $C_7H_9NO[2] \cdot HCl$
- Molecular Weight: 159.61 g/mol (Salt), 123.15 g/mol (Free Base)
- Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).

Key Application Areas:

- Drug Discovery: Scavenging of 4-oxo-nonenal (4-ONE) and isolevuglandins (IsoLGs) to prevent protein adduction.
- Ligand Design: Synthesis of unsymmetrical Salen ligands for enantioselective catalysis.
- Polymer Chemistry: Precursor for 3,4-dihydro-2H-1,3-benzoxazines (thermosetting resins).

Material Science & Handling

Critical Stability Note: The free base of 2-(aminomethyl)phenol is sensitive to oxidation and atmospheric carbon dioxide (forming carbamates). It is commercially supplied and stored as the hydrochloride salt, which is indefinitely stable if kept dry.

Property	Specification	Handling Recommendation
Hygroscopicity	High	Store in a desiccator or under N ₂ atmosphere.
Oxidation Sensitivity	Moderate (Free Base)	Minimize exposure to air during neutralization steps.
Thermal Stability	Stable < 150°C	Avoid prolonged heating above 100°C in air.
Incompatibility	Strong Oxidizers, Acid Chlorides	Reacts violently with acylating agents without base control.

Experimental Protocol 1: Synthesis from Salicylaldehyde

While available commercially, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route avoids direct reductive amination (which yields dimers) and proceeds via the Salicylaldoxime intermediate.

Phase A: Preparation of Salicylaldoxime

Reaction: Salicylaldehyde + NH₂OH[3][4]·HCl → Salicylaldoxime + H₂O + HCl

- **Dissolution:** In a 500 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (14.0 g, 0.20 mol) in 50 mL of DI water.
- **Neutralization:** Slowly add Sodium Acetate (25.0 g, 0.30 mol) dissolved in 50 mL water. Note: Exothermic.
- **Addition:** Add Salicylaldehyde (24.4 g, 0.20 mol) dropwise followed by 50 mL Ethanol to solubilize the aldehyde.
- **Reflux:** Heat to mild reflux (80°C) for 2 hours. Monitor via TLC (3:1 Hexane:EtOAc).

- Workup: Cool to room temperature. The oxime will precipitate as a white solid. Pour into 200 mL ice water, filter, and wash with cold water.
 - Yield Target: >90% (White crystals, MP: 57°C).

Phase B: Reduction to 2-(Aminomethyl)phenol HCl

Reaction: Salicylaldehyde + 4[H] → 2-(Aminomethyl)phenol + H₂O

Method Selection: Catalytic hydrogenation (Pd/C) is cleanest, but Zn/Acetic acid is a robust alternative if an autoclave is unavailable.

Protocol (Catalytic Hydrogenation):

- Setup: Load a hydrogenation vessel with Salicylaldehyde (13.7 g, 0.10 mol) and 150 mL Ethanol.
- Catalyst: Add 10% Pd/C (1.5 g) under an inert blanket (Argon/Nitrogen). Caution: Pyrophoric catalyst.
- Acidification: Add 10 mL of concentrated HCl (to immediately trap the amine as the salt).
- Hydrogenation: Pressurize to 40 psi H₂ and shake/stir at room temperature for 6–12 hours.
- Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.
- Crystallization: Concentrate the filtrate to ~30 mL. Add Diethyl Ether (100 mL) to precipitate the hydrochloride salt.
- Isolation: Filter the white solid, wash with ether, and dry under vacuum.
 - Yield Target: 80–85%.
 - Characterization: ¹H NMR (D₂O) should show a singlet at ~4.1 ppm (benzylic CH₂).

Experimental Protocol 2: Schiff Base Derivatization

This protocol describes the synthesis of a "half-Salen" ligand, a common step in generating asymmetric catalysts.

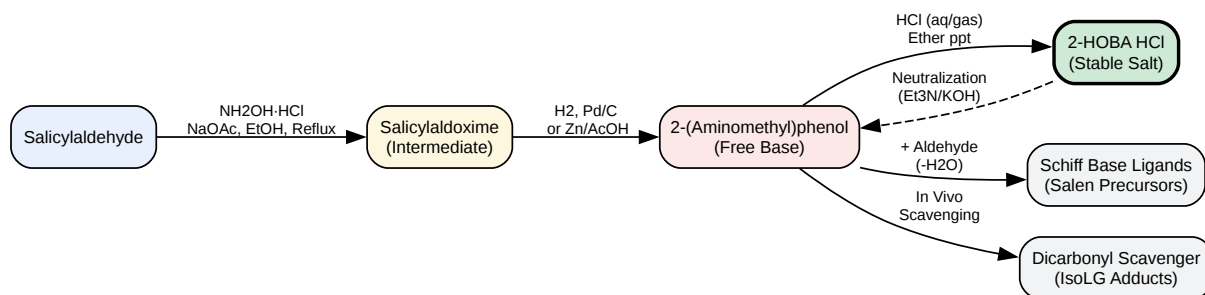
Reaction: 2-(Aminomethyl)phenol + R-CHO → Imine Ligand

- Free Base Generation (In Situ):
 - Suspend 2-(Aminomethyl)phenol HCl (1.0 eq) in Methanol (anhydrous).
 - Add Triethylamine (1.1 eq) or KOH (1.0 eq) and stir for 15 min. The solution should clarify.
- Condensation:
 - Add the target Aldehyde (1.0 eq) (e.g., 3,5-di-tert-butylsalicylaldehyde) in one portion.
 - Optional: Add anhydrous MgSO₄ (1 g) to sequester water and drive equilibrium.
- Reflux: Heat to reflux for 2–4 hours. The color typically deepens (yellow/orange).
- Isolation:
 - Hot filtration (if MgSO₄ used).
 - Cool to 0°C. The Schiff base often crystallizes directly.
 - If no precipitate: Evaporate solvent and recrystallize from Ethanol/Hexane.

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the conversion of Salicylaldehyde to 2-HOBA and its subsequent divergence into drug discovery and ligand synthesis applications.



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Caption: Synthetic pathway from Salicylaldehyde to 2-HOBA HCl and downstream applications.

Analytical Characterization

To validate the synthesized material, compare against these standard values:

Technique	Expected Signal (HCl Salt)	Interpretation
^1H NMR (D_2O)	δ 4.15 (s, 2H)	Benzylic methylene ($-\text{CH}_2-\text{N}$). Key purity indicator.
^1H NMR (D_2O)	δ 6.9 - 7.3 (m, 4H)	Aromatic protons.
Melting Point	$>200^\circ\text{C}$ (Decomposes)	Distinct from free base (MP $\sim 174^\circ\text{C}$).
IR Spectroscopy	$\sim 3400\text{ cm}^{-1}$ (Broad)	OH / NH stretching (often overlapping).
IR Spectroscopy	$\sim 1590, 1460\text{ cm}^{-1}$	Aromatic C=C skeletal vibrations.

Troubleshooting & Optimization

- Problem: Low yield during oxime reduction.
 - Cause: Incomplete reduction or poisoning of Pd catalyst.

- Solution: Ensure the oxime is pure (recrystallize from water/ethanol). If using Zn/AcOH, ensure fresh Zinc dust is activated with dilute HCl prior to use.
- Problem: Product is an oil/sticky gum.
 - Cause: Residual solvent or excess acid.
 - Solution: Triturate (grind) the oil with dry Diethyl Ether or Acetone. The HCl salt should crystallize as a white solid upon scratching the flask.
- Problem: Dimer formation (Dibenzylamine derivative).
 - Cause: During reduction, the intermediate imine reacted with the product amine.
 - Solution: Perform hydrogenation in dilute solution and ensure rapid stirring. The presence of HCl during hydrogenation (as in the protocol) suppresses this side reaction by protonating the amine immediately.

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